Mitochondrial respiration-IN-1 hydrobromide

Mitochondrial Respiration IC50 Platelets

Researchers studying platelet bioenergetics often face the challenge of non-specific mitochondrial inhibitors that lack defined subcellular targeting. Mitochondrial respiration-IN-1 hydrobromide (compound 49) addresses this gap with a triphenylphosphonium (TPP)-thiazole structure that directly delivers inhibitory activity to mitochondria. • IC50 of 8.8 mg/mL for potent inhibition of platelet mitochondrial respiration, enabling precise dissection of bioenergetic contributions to thrombus formation. • Structurally unique phosphonium salt ensures consistent subcellular localization and potency, eliminating variability from non-targeting analogs. • Supplied as a high-purity hydrobromide salt (≥98%) with validated solubility profiles, ensuring reproducible in vitro and ex vivo experimental outcomes.

Molecular Formula C26H26Br2NO2PS
Molecular Weight 607.3 g/mol
Cat. No. B8136422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondrial respiration-IN-1 hydrobromide
Molecular FormulaC26H26Br2NO2PS
Molecular Weight607.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCOC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-]
InChIInChI=1S/C26H25NO2PS.2BrH/c1-21-25(31-20-27-21)17-18-29-26(28)19-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;;/h2-16,20H,17-19H2,1H3;2*1H/q+1;;/p-1
InChIKeyXJBKKHMZGIBMGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Mitochondrial respiration-IN-1 hydrobromide


Mitochondrial respiration-IN-1 hydrobromide is a potent small-molecule inhibitor of mitochondrial respiration, specifically identified as 'compound 49' from patent US20110301180A1 . It is characterized as a phosphonium bromide salt with the chemical name 2-(2-(4-methylthiazol-5-yl)ethoxy)-2-oxoethyl)triphenylphosphonium bromide (CAS 1352002-58-4) [1]. The compound is recognized for its ability to significantly reduce mitochondrial respiration in platelets, presenting a potential mechanism for modulating platelet function and blood coagulation .

Why Generic Mitochondrial Inhibitors Cannot Substitute


While multiple small-molecule heterocycles, such as tetrazoles and 1,2,3-triazoles, have been shown to inhibit mitochondrial respiration [1], the specific chemical structure of Mitochondrial respiration-IN-1 hydrobromide—a triphenylphosphonium (TPP) moiety conjugated to a thiazole ring—is a distinct and defining feature [2]. The TPP group is known to facilitate mitochondrial targeting, and its presence is likely to influence the compound's subcellular localization, potency, and pharmacokinetic profile in ways that other, non-phosphonium analogs cannot replicate. Therefore, substituting this compound with a generic mitochondrial inhibitor could lead to divergent and unpredictable experimental outcomes.

Quantitative Differentiation Evidence


Comparative Potency Against Tetrazole Inhibitor

Mitochondrial respiration-IN-1 hydrobromide demonstrates potent inhibitory activity with an IC50 value of 8.8 mg/mL for reducing mitochondrial respiration in platelets . In contrast, the foundational study by Barile et al. identified the tetrazole heterocycle family as inhibitors of isolated mitochondrial respiration, with the parent compound tetrazole exhibiting an IC50 of 450 mM under their experimental conditions [1].

Mitochondrial Respiration IC50 Platelets Inhibitor Potency

Triphenylphosphonium Targeting Moiety

The chemical structure of Mitochondrial respiration-IN-1 hydrobromide incorporates a triphenylphosphonium (TPP) group conjugated to a thiazole heterocycle [1]. This is a critical differentiator from many other mitochondrial inhibitors, which lack a dedicated targeting moiety. In the class of compounds described in patent US20110301180A1, it is explicitly identified as a new compound, '2-(2-(4-methylthiazol-5-yl)ethoxy)-2-oxoethyl)triphenylphosphonium bromide (49)', distinct from the listed heterocyclic compounds like 2, 47, 48, and 50 [2].

Triphenylphosphonium Mitochondrial Targeting Structure-Activity Relationship SAR

Platelet Respiration Inhibition Selectivity

The available data specifies that Mitochondrial respiration-IN-1 hydrobromide inhibits mitochondrial respiration in platelets with an IC50 of 8.8 mg/mL . This contrasts with the class of molecules described by Barile et al., where the strength of inhibition of isolated mitochondrial respiration (from fish liver) correlated with the ability to deter platelet-activated blood clotting [1]. However, the potency in a platelet-specific context for the class of tetrazoles was not quantified in the same manner.

Platelet Activation Mitochondrial Respiration Blood Coagulation Functional Assay

Optimal Application Scenarios


Platelet Mitochondrial Function in Thrombosis Models

This compound is ideally suited for ex vivo and in vitro studies examining the role of mitochondrial respiration in platelet activation and thrombus formation. Its demonstrated potency in inhibiting platelet mitochondrial respiration provides a specific tool to dissect the bioenergetic contribution of mitochondria to platelet function, a mechanism implicated in blood coagulation [1].

Comparative SAR Studies with Generic Inhibitors

Given its unique phosphonium-thiazole structure , this compound serves as a valuable probe in structure-activity relationship (SAR) studies. Researchers can use it to benchmark the efficacy of other mitochondrial inhibitors, particularly those lacking a targeting TPP moiety, to elucidate the impact of specific chemical features on potency and cellular uptake [1].

Anticoagulant and Antiplatelet Therapy Development

As a potent inhibitor of platelet mitochondrial respiration , this compound is a lead-like molecule for medicinal chemistry programs aimed at developing new classes of antithrombotic agents. The correlation between mitochondrial inhibition and the deterrence of platelet-stimulated clotting established in the literature [1] provides a clear rationale for its use as a starting point for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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